molecular formula C11H16O5 B12667648 2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate CAS No. 84963-42-8

2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate

Katalognummer: B12667648
CAS-Nummer: 84963-42-8
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: XNKCIIOAERBHOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate is a chemical compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate involves several steps. One common method includes the reaction of methacrylic acid with 2-(((2-Allyloxy)carbonyl)oxy)propanol in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or acetone. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of polymers and copolymers, which are essential in creating various materials with specific properties.

    Biology: This compound is utilized in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering.

    Medicine: It plays a role in the formulation of pharmaceuticals and medical devices.

    Industry: It is used in the production of coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism by which 2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate exerts its effects involves its interaction with molecular targets and pathways. In polymer synthesis, it acts as a monomer that undergoes polymerization to form long chains of molecules. In biological applications, it may interact with cellular components to facilitate drug delivery or tissue regeneration .

Vergleich Mit ähnlichen Verbindungen

2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate can be compared with other similar compounds, such as:

    Methacrylic acid: A simpler compound used in polymer synthesis.

    2-(((2-Allyloxy)carbonyl)oxy)propanol: A precursor in the synthesis of this compound.

    Acrylic acid derivatives: Compounds with similar applications in polymer and material science.

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields .

Eigenschaften

CAS-Nummer

84963-42-8

Molekularformel

C11H16O5

Molekulargewicht

228.24 g/mol

IUPAC-Name

2-prop-1-en-2-yloxycarbonyloxypropyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H16O5/c1-7(2)10(12)14-6-9(5)16-11(13)15-8(3)4/h9H,1,3,6H2,2,4-5H3

InChI-Schlüssel

XNKCIIOAERBHOP-UHFFFAOYSA-N

Kanonische SMILES

CC(COC(=O)C(=C)C)OC(=O)OC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.